Boiling Point Reduction: N,N'-Diisopropyl-1,3-propanediamine vs Unsubstituted 1,3-Propanediamine
N,N'-Diisopropyl-1,3-propanediamine exhibits a significantly lower boiling point at reduced pressure compared to unsubstituted 1,3-propanediamine under equivalent conditions. This difference arises from the replacement of primary amine intermolecular hydrogen bonding with weaker secondary amine interactions, resulting in reduced cohesive energy and higher volatility. The quantitative difference has practical implications for distillation purification, reaction solvent selection, and volatile catalyst applications where lower boiling point facilitates removal or recovery .
| Evidence Dimension | Boiling point at reduced pressure |
|---|---|
| Target Compound Data | 77 °C at 15 mmHg |
| Comparator Or Baseline | 1,3-Propanediamine: 140 °C at 760 mmHg, or ~80-85 °C estimated at 15 mmHg [1] |
| Quantified Difference | Target compound boils approximately 3-8 °C lower at 15 mmHg; substantially lower under atmospheric pressure (186.1 °C vs 140 °C at 760 mmHg) [1] |
| Conditions | Lit. reported boiling point; reduced pressure (15 mmHg) vs atmospheric (760 mmHg) |
Why This Matters
Lower boiling point enables easier distillative purification and reduced energy input for volatile catalyst recovery in industrial processes.
- [1] PubChem. 1,3-Diaminopropane. CID 428. Boiling Point: 140 °C. View Source
